molecular formula C14H22FNO5S B12772031 (p-Fluorophenylthio)acetic acid triethanolamine CAS No. 102582-91-2

(p-Fluorophenylthio)acetic acid triethanolamine

Cat. No.: B12772031
CAS No.: 102582-91-2
M. Wt: 335.39 g/mol
InChI Key: IXIIFMUIVJPFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(p-Fluorophenylthio)acetic acid triethanolamine is a compound formed by the combination of (p-Fluorophenylthio)acetic acid and triethanolamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Fluorophenylthio)acetic acid triethanolamine typically involves the reaction of (p-Fluorophenylthio)acetic acid with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(p-Fluorophenylthio)acetic acid triethanolamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

(p-Fluorophenylthio)acetic acid triethanolamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (p-Fluorophenylthio)acetic acid triethanolamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins to exert its effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (p-Fluorophenylthio)acetic acid triethanolamine include:

Uniqueness

Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .

Properties

CAS No.

102582-91-2

Molecular Formula

C14H22FNO5S

Molecular Weight

335.39 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-fluorophenyl)sulfanylacetic acid

InChI

InChI=1S/C8H7FO2S.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2

InChI Key

IXIIFMUIVJPFRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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